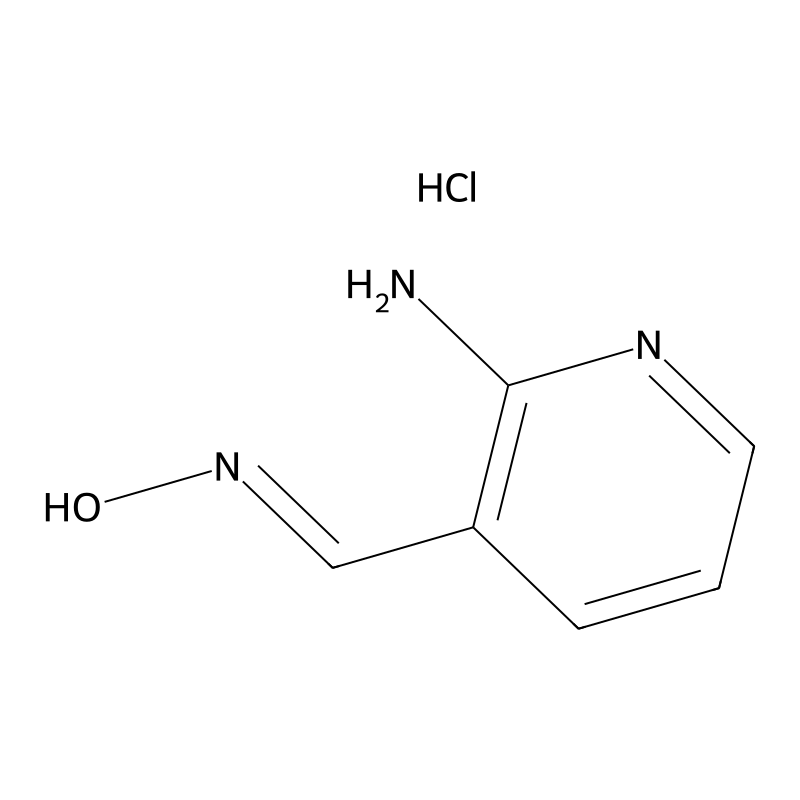2-Amino-pyridine-3-carbaldehyde oxime hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is a synthetic organic compound with the molecular formula and a molecular weight of 173.6 g/mol. It appears as a white crystalline solid and has a melting point range of 211–213 °C . The compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and an oxime functional group, characterized by the presence of a nitrogen atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. This structural composition suggests potential applications in medicinal chemistry due to the bioactive nature of both the pyridine and oxime moieties.
Inhibition of DNA Polymerase
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (APC) is a molecule studied for its inhibitory effects on DNA polymerase, an enzyme critical for DNA replication and transcription in cells []. Research suggests that APC binds to the active site of DNA polymerase, preventing it from forming the covalent bonds necessary to incorporate new nucleotides into the growing DNA strand []. This inhibition disrupts DNA replication and cellular proliferation [].
Applications in PCR Inhibition
Due to its ability to inhibit DNA polymerase, APC has been investigated as a potential inhibitor of the polymerase chain reaction (PCR) []. PCR is a fundamental technique in molecular biology used to amplify specific DNA sequences. By inhibiting DNA polymerase activity, APC could prevent the amplification of DNA during PCR [].
The chemical behavior of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is primarily influenced by its functional groups. The oxime group can participate in various reactions, including:
- Hydrolysis: Under acidic or basic conditions, the oxime can be converted back to the corresponding aldehyde.
- Reduction: The oxime can be reduced to form an amine.
- Condensation Reactions: The aldehyde functionality may undergo condensation with amines or other nucleophiles, leading to the formation of new compounds.
These reactions are significant for synthesizing derivatives that may exhibit altered biological activities or enhanced properties.
Research indicates that 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride exhibits inhibitory effects on DNA polymerase, an enzyme crucial for DNA replication and transcription. By binding to the active site of DNA polymerase, it prevents the enzyme from incorporating nucleotides into the growing DNA strand, thereby disrupting cellular proliferation. This inhibition suggests potential applications in molecular biology techniques such as polymerase chain reaction (PCR), where controlling DNA amplification is essential.
The synthesis of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride typically involves several steps:
- Starting Materials: The synthesis begins with 2-amino-pyridine and an appropriate aldehyde.
- Formation of Oxime: The aldehyde reacts with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the oxime.
- Hydrochloride Salt Formation: The resulting compound can be converted into its hydrochloride salt by treatment with hydrochloric acid.
This multi-step process allows for the efficient production of high-purity 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride suitable for research and application.
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride has several notable applications:
- Medicinal Chemistry: Due to its ability to inhibit DNA polymerase, it is being explored as a potential therapeutic agent in cancer treatment and antiviral therapies.
- Molecular Biology: Its role as an inhibitor in PCR makes it valuable for research involving DNA amplification and manipulation.
- Chemical Synthesis: The compound can serve as an intermediate in the synthesis of other biologically active molecules.
Interaction studies have focused on the binding affinity of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride with various biomolecules, particularly enzymes involved in nucleic acid metabolism. Its inhibitory action on DNA polymerase suggests that it could interact with other enzymes that are critical for DNA replication and repair processes. Further studies are needed to elucidate its full spectrum of interactions and potential side effects.
Several compounds share structural similarities with 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminopyridine | Contains an amino group on pyridine | Primarily used as a building block in synthesis |
| 3-Aminopyridine | Amino group at position three on pyridine | Different biological activity profile |
| 4-Aminopyridine | Amino group at position four on pyridine | Known for its use in pharmaceuticals |
| 2-Hydroxypyridine | Hydroxy group instead of aldehyde | Exhibits different reactivity due to hydroxyl group |
| Nicotinamide | Pyridine ring with amide functionality | Important in metabolism and cellular processes |
Each of these compounds has unique properties and applications, but 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride stands out due to its specific inhibitory effects on DNA polymerase, making it particularly relevant in molecular biology and medicinal chemistry contexts.








